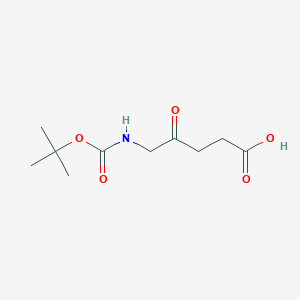

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid

Description

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14/h4-6H2,1-3H3,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLUNXGTJHDHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591998 |

Source

|

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-06-1 |

Source

|

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid. This compound, a key derivative of 5-aminolevulinic acid (ALA), is of significant interest in various research and development fields, particularly in peptide synthesis and as a tool for studying biological pathways.

Chemical Identity and Properties

This compound, also known as N-Boc-5-aminolevulinic acid, is a synthetic derivative of the endogenous amino acid 5-aminolevulinic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled reactions in multi-step chemical syntheses.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | PubChem[1] |

| Synonyms | N-Boc-5-aminolevulinic acid, boc-5-aminolevulinic acid | PubChem[1] |

| CAS Number | 72072-06-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₇NO₅ | PubChem[1] |

| Molecular Weight | 231.25 g/mol | PubChem[1] |

| Appearance | Yellow to orange powder or crystals | MySkinRecipes[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 401.5±25.0°C at 760 mmHg | MySkinRecipes[2] |

| XLogP3 | 0.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Topological Polar Surface Area | 92.7 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Note: Most physical properties are computationally derived and should be considered as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 5-aminolevulinic acid (ALA) with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic chemistry to prevent the amino group from participating in subsequent reactions.

Representative Experimental Protocol: Boc Protection of 5-Aminolevulinic Acid

This protocol is a general representation of the N-protection of an amino acid and may require optimization for specific laboratory conditions.

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a cooled aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

References

Synthesis of N-Boc-5-Aminolevulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis pathway for N-Boc-5-aminolevulinic acid (N-Boc-ALA), a key intermediate in the development of prodrugs for photodynamic therapy (PDT). 5-Aminolevulinic acid (ALA) is a natural precursor in the heme biosynthesis pathway, leading to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in neoplastic cells. The N-Boc protecting group enhances the lipophilicity of ALA, facilitating its use in the synthesis of more complex and targeted delivery systems.

Core Synthesis Pathway

The primary and most direct method for the synthesis of N-Boc-5-aminolevulinic acid involves the protection of the amino group of 5-aminolevulinic acid hydrochloride (ALA-HCl) using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in a mixed solvent system in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the free amine on the Boc anhydride.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-Boc protection of 5-aminolevulinic acid, based on established protocols for the N-tert-butoxycarbonylation of amino acids.

| Parameter | Value | Notes |

| Starting Material | 5-Aminolevulinic Acid Hydrochloride | Commercially available. |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Typically used in slight excess (1.1-1.2 equivalents). |

| Base | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Used to neutralize ALA-HCl and maintain basic pH. |

| Solvent System | Dioxane/Water, Acetone/Water, or Tetrahydrofuran (THF)/Water | A mixed aqueous-organic solvent system is common. |

| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at ambient temperature. |

| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | >90% | High yields are generally achieved for this reaction type. |

| Purification Method | Acid-base extraction followed by crystallization or chromatography | To remove unreacted starting materials and byproducts. |

Experimental Protocol

This section details a representative experimental procedure for the synthesis of N-Boc-5-aminolevulinic acid.

Materials:

-

5-Aminolevulinic acid hydrochloride (ALA-HCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Distilled Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminolevulinic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: To the stirred solution, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

-

Addition of Protecting Agent: To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

To the remaining aqueous solution, add ethyl acetate.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-5-aminolevulinic acid.

-

Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Synthetic pathway for N-Boc-5-aminolevulinic acid.

A Technical Guide to 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid: Molecular Characteristics and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic considerations for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, a key intermediate in the development of photosensitizing agents and other therapeutic compounds.

Core Molecular Data

This compound, also known as N-Boc-5-aminolevulinic acid, is a protected form of 5-aminolevulinic acid (ALA). The tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic strategies, preventing unwanted reactions at the amino group while allowing for modifications elsewhere in the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |

| CAS Number | 72072-06-1 | [1][2] |

Molecular Structure and Synthesis

The structure of this compound features a five-carbon chain with a carboxylic acid at one end (C1) and a ketone at the C4 position. The amino group at the C5 position is protected by a tert-butoxycarbonyl group.

Caption: 2D representation of the molecular structure.

Experimental Protocols

A generalized protocol for the Boc-protection of an amino acid is as follows:

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 5-aminolevulinic acid hydrochloride in an aqueous solution of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution and acidify to a pH of approximately 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Data

While a complete set of spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. Methylene protons adjacent to the carbonyl groups and the amino group would appear as multiplets in the region of 2.5-4.0 ppm. The NH proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ketone and carboxylic acid in the downfield region (170-210 ppm). The carbons of the tert-butyl group would appear around 28 ppm, and the quaternary carbon of the Boc group around 80 ppm. The methylene carbons would resonate in the range of 30-50 ppm.[3]

Mass Spectrometry: In a mass spectrum, the molecular ion peak [M]+ or a protonated molecule [M+H]+ would be expected at m/z 231 or 232, respectively. Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu). Cleavage adjacent to the carbonyl groups is also a likely fragmentation pathway.

Biological Significance and Applications

This compound is primarily significant as a protected precursor to 5-aminolevulinic acid (ALA). ALA is a natural precursor in the heme biosynthesis pathway and is widely used as a prodrug in photodynamic therapy (PDT) for various cancers and dermatological conditions.[4][5][6][7] The administration of exogenous ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[4] Subsequent activation of PpIX with light of a specific wavelength generates reactive oxygen species, leading to cell death.[4]

The Boc-protected form allows for the chemical modification of the carboxylic acid moiety to create various ALA derivatives, such as esters and amides.[8][9] These modifications can enhance the lipophilicity and, consequently, the cellular uptake and therapeutic efficacy of the resulting prodrugs.[8]

Caption: Role as a prodrug intermediate.

The development of novel ALA prodrugs is an active area of research aimed at improving the selectivity and efficacy of PDT.[8][10] this compound serves as a fundamental building block in these synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcadonline.com [jcadonline.com]

- 7. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer [mdpi.com]

- 8. Prodrugs of 5-aminolevulinic acid for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological studies of 5-aminolevulinic acid-containing dendrimers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

A Technical Guide to Boc-Protected Aminolevulinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key characteristics of N-tert-butoxycarbonyl-5-aminolevulinic acid (Boc-5-aminolevulinic acid), a protected derivative of the photosensitizer precursor 5-aminolevulinic acid (ALA). This document details its physicochemical properties, provides a representative synthesis protocol, outlines its application in experimental photodynamic therapy (PDT), and illustrates the underlying cellular mechanisms.

Core Physicochemical Characteristics

The introduction of the tert-butoxycarbonyl (Boc) protecting group modifies the physicochemical properties of 5-aminolevulinic acid, primarily increasing its lipophilicity. This alteration can influence its solubility in various solvents and its ability to penetrate biological membranes. Quantitative data for both the parent compound and its Boc-protected form are summarized below for comparison.

| Property | 5-Aminolevulinic Acid (ALA) | Boc-5-Aminolevulinic Acid | Data Source |

| Molecular Formula | C₅H₉NO₃ | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 131.13 g/mol | 231.25 g/mol | [1] |

| Appearance | Solid | White to off-white solid (presumed) | [1] |

| Melting Point | 156-158 °C (as HCl salt: 144-151 °C) | Not explicitly reported, expected to be lower than ALA | [1] |

| Solubility (Water) | Very soluble (1000 mg/mL at 25 °C) | Expected to have lower water solubility | [1] |

| pKa | 4.05 and 8.90 at 25 °C | Not explicitly reported |

Spectroscopic Data Summary

While specific spectra for Boc-5-aminolevulinic acid are not widely published, the following table provides known data for the parent compound, 5-aminolevulinic acid, which serves as a reference for structural confirmation. The expected shifts for the Boc-protected version would include characteristic signals for the tert-butyl group.

| Spectroscopy | 5-Aminolevulinic Acid (ALA) Data | Expected Characteristics for Boc-5-Aminolevulinic Acid | Data Source |

| ¹H NMR (in D₂O) | δ 4.09 (s, 2H), 2.77-2.79 (t, 2H), 2.48-2.50 (t, 2H) | Appearance of a large singlet around δ 1.4-1.5 ppm (9H) for the Boc group's methyl protons. Shifts for the aminolevulinic acid backbone protons would also be altered by the presence of the Boc group. | [1] |

| ¹³C NMR | Not readily available in cited sources | Characteristic signals for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~155 ppm) would be present. | [2] |

| Infrared (IR) | Strong peaks for C=O, C-H, and O-H bands | Presence of a strong absorption band around 1700 cm⁻¹ corresponding to the urethane C=O stretch of the Boc group. | |

| Mass Spectrometry (MS) | M+H⁺ = 132.08 m/z | M+H⁺ = 232.12 m/z | [1] |

Synthesis of Boc-Protected Aminolevulinic Acid

The following is a representative experimental protocol for the synthesis of Boc-5-aminolevulinic acid from 5-aminolevulinic acid hydrochloride using di-tert-butyl dicarbonate (Boc₂O). This method is based on standard procedures for the Boc protection of amines.

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add sodium bicarbonate in portions until the solution is basic (pH ~8-9) to neutralize the hydrochloride and deprotonate the amino group.

-

Addition of Boc₂O: While stirring vigorously in the ice bath, add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 molar equivalents) in dioxane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the dioxane under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the product further by column chromatography on silica gel.

-

Below is a visual representation of the synthesis workflow.

Caption: Workflow for the synthesis of Boc-5-aminolevulinic acid.

Application in Photodynamic Therapy: An Experimental Protocol

Boc-5-aminolevulinic acid can be utilized as a more lipophilic prodrug for protoporphyrin IX (PpIX) in in vitro photodynamic therapy studies. The following protocol is a general guideline for assessing its efficacy in a cancer cell line.

Cell Culture and Treatment:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, or a relevant line for your research) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation of Boc-ALA Solution: Prepare a stock solution of Boc-5-aminolevulinic acid in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in cell culture medium.

-

Incubation: Replace the culture medium with the medium containing various concentrations of Boc-5-aminolevulinic acid and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake and conversion to PpIX.

Photodynamic Treatment:

-

Light Source: Use a light source with a wavelength that overlaps with the absorption spectrum of PpIX (typically in the range of 405-420 nm or 630-635 nm).

-

Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Irradiate the cells with a specific light dose (fluence, J/cm²).

Assessment of Cytotoxicity:

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay.

-

Apoptosis/Necrosis Assay: To determine the mode of cell death, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The experimental workflow is depicted in the diagram below.

Caption: A typical workflow for in vitro photodynamic therapy experiments.

Cellular Signaling Pathway of PpIX-Induced Apoptosis

Upon cellular uptake, Boc-5-aminolevulinic acid is intracellularly deprotected and converted to 5-aminolevulinic acid, which then enters the heme biosynthesis pathway to produce the photosensitizer protoporphyrin IX (PpIX). When PpIX is exposed to light of a specific wavelength, it generates reactive oxygen species (ROS), which can induce apoptosis through the intrinsic pathway.

The key steps in this signaling cascade are:

-

ROS Generation: Light-activated PpIX transfers energy to molecular oxygen, creating singlet oxygen and other ROS.

-

Mitochondrial Damage: ROS cause damage to the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.

-

Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, which then activates pro-caspase-9 to form the apoptosome.

-

Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3.

-

Apoptosis Execution: Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[3]

The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of PpIX-mediated apoptosis in photodynamic therapy.

References

An In-Depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid, a key intermediate in the synthesis of photosensitizers and a valuable building block in drug discovery. This document details its chemical properties, provides a synthesized experimental protocol for its preparation and purification, and discusses its primary application as a precursor in the biomedical field.

Chemical Identity and Properties

This compound, also widely known as N-Boc-5-aminolevulinic acid, is a protected derivative of 5-aminolevulinic acid (5-ALA). The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective chemical modifications at other positions of the molecule. Its Chemical Abstracts Service (CAS) registry number is 72072-06-1 [1].

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |

| CAS Number | 72072-06-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₇NO₅ | PubChem[1] |

| Molecular Weight | 231.25 g/mol | PubChem[1] |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | PubChem[1] |

| Appearance | Yellow to orange powder or crystals | N/A |

| Storage Temperature | 2-8°C, sealed in a dry environment | N/A |

Synthesis and Purification: An Experimental Protocol

The following is a detailed experimental protocol for the synthesis and purification of this compound. This protocol is a composite method based on established procedures for the synthesis of 5-aminolevulinic acid derivatives and standard Boc-protection of amino acids[2][3][4][5].

This synthesis involves the Boc-protection of 5-aminolevulinic acid hydrochloride.

Materials:

-

5-aminolevulinic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium bicarbonate to the solution until the pH is between 9 and 10.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to a pH of 3-4 with a 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a 1:1 mixture of hexane and ethyl acetate).

-

Load the dissolved product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Core Application: Precursor for Photodynamic Therapy Agents

This compound serves as a crucial intermediate in the synthesis of derivatives of 5-aminolevulinic acid (5-ALA) for use in photodynamic therapy (PDT) and photodiagnosis (PDD)[6][7][8]. 5-ALA is a natural precursor in the heme biosynthesis pathway, and its administration leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in tumor cells[9].

The conversion of 5-ALA to the photosensitive PpIX involves a series of enzymatic steps within the cell. The protection of the amino group in this compound allows for the synthesis of more lipophilic ALA derivatives, which can exhibit improved cellular uptake[8][10]. Once inside the cell, cellular enzymes are expected to cleave the protecting group and any ester modifications, releasing 5-ALA to enter the heme synthesis pathway.

The use of this compound as a building block in the development of novel photosensitizers follows a structured workflow. This process begins with the chemical synthesis of a target prodrug, followed by its purification and characterization, and culminates in biological evaluation.

This comprehensive guide provides essential technical information for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its synthesis, purification, and application in the development of novel therapeutic and diagnostic agents.

References

- 1. This compound | C10H17NO5 | CID 17989820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]

- 5. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents [patents.google.com]

- 6. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New derivatives of 5-aminolevulinic acid for photodynamic therapy: chemical synthesis and porphyrin production in in vitro and in vivo biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is paramount. Among the myriad of synthetic building blocks, 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as N-Boc-5-aminolevulinic acid, and its derivatives have emerged as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into derivatives of this versatile chemical entity, with a focus on their potential applications in oncology, infectious diseases, and neuroprotection.

Core Structure and Synthetic Versatility

This compound possesses a unique structural framework characterized by a protected amino group and a keto-acid functionality.[1] This arrangement provides a rich chemical handle for a variety of synthetic transformations, allowing for the construction of a diverse library of derivatives. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removed under mild acidic conditions, facilitating further functionalization of the amino group.[1] The carboxylic acid and ketone moieties serve as key reaction sites for the introduction of various pharmacophores and the synthesis of heterocyclic systems.

General Synthetic Workflow

The synthesis of bioactive derivatives from this compound typically follows a structured workflow. The initial step often involves the modification of the carboxylic acid or the ketone, followed by the deprotection of the Boc group and subsequent derivatization of the resulting free amine.

Caption: General synthetic workflow for derivatization.

Potential Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. The following sections summarize the current understanding of their potential biological effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of glutamic acid analogs and other pentanoic acid derivatives. These compounds are thought to interfere with the metabolic processes of cancer cells, which often exhibit an increased dependence on glutamine, a derivative of glutamic acid, for their proliferation and survival.

Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, a primary proposed mechanism involves the inhibition of enzymes crucial for cancer cell metabolism. By mimicking endogenous metabolites, these compounds can act as competitive inhibitors, disrupting vital metabolic pathways and leading to cell cycle arrest and apoptosis.

Caption: Inhibition of cancer cell metabolism.

Quantitative Data Summary:

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 5-Oxopyrrolidine Derivatives | A549 (Lung) | IC50 | Varies | [2] |

| Pentanoic Acid Derivatives | - | - | - | [3] |

| N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues | Various | Growth Percent | Varies | [4] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (Lung) | Cell Viability Reduction | 31.2% - 68.7% | [5] |

| Quinoxaline Derivatives | HCT116, HepG2, MCF-7 | IC50 | Varies | [6] |

Antimicrobial Activity

The structural versatility of this compound derivatives makes them attractive candidates for the development of novel antimicrobial agents. Research has shown that certain derivatives exhibit potent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Data Summary:

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids | MRSA, QRSA | MIC | 2 | [3] |

| 5-Oxopyrrolidine Derivative 21 | Multidrug-resistant S. aureus | MIC | 1-8 | [2] |

| Thiopyrimidine–Benzenesulfonamide Compounds | K. pneumoniae, P. aeruginosa | MIC | Varies | [7] |

Neuroprotective Effects

Analogs of 5-aminolevulinic acid (5-ALA), the deprotected form of the core compound, have been investigated for their neuroprotective properties. These studies suggest a potential role for these derivatives in mitigating neuronal damage associated with oxidative stress, a key factor in neurodegenerative diseases.

Proposed Mechanism of Action: The neuroprotective effects are thought to be mediated through the activation of the HO-1/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Caption: HO-1/Nrf2 pathway activation.

Experimental Protocols

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids[3]

A key synthetic strategy employed for generating derivatives is the Knoevenagel condensation. For example, a series of pentanoic acid derivatives with antibacterial activity were synthesized via this method.

General Procedure:

-

A mixture of the appropriate aldehyde, (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, and a catalytic amount of piperidine in ethanol is refluxed for a specified period.

-

After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

-

The synthesized compounds are then characterized by IR, 1H NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay[2]

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 hours).

-

Following treatment, the medium is replaced with fresh medium containing MTT solution.

-

After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay[2][3]

The antimicrobial efficacy of the derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Protocol:

-

Bacterial or fungal strains are cultured in appropriate broth media.

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold in the field of drug discovery. The available data strongly suggest their potential as anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on several key areas:

-

Expansion of Biological Screening: A broader range of biological targets should be investigated to uncover novel activities.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

-

Development of Novel Synthetic Methodologies: The exploration of new synthetic routes will facilitate the generation of more complex and diverse derivatives.

References

- 1. This compound | C10H17NO5 | CID 17989820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-Boc-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its widespread use stems from its ability to mask the nucleophilic nature of the primary amino group in amino acids, preventing unwanted side reactions. The Boc group is characterized by its stability under a variety of reaction conditions and its facile, selective removal under moderately acidic conditions. This technical guide provides an in-depth review of the most common and effective methods for the synthesis of N-Boc-amino acids, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Core Synthesis Methodologies

The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with a suitable Boc-donating reagent. The most prevalent of these reagents is di-tert-butyl dicarbonate ((Boc)₂O), favored for its high reactivity, safety, and the benign nature of its byproducts. Other notable reagents include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl azidoformate, although the latter is used less frequently due to its potential explosive nature.

Synthesis using Di-tert-butyl Dicarbonate ((Boc)₂O)

The reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride) is the most common method for N-Boc protection.[1] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1] This process is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

Reaction Mechanism:

Caption: General mechanism for N-Boc protection using (Boc)₂O.

Experimental Protocol:

A general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate is as follows:[1]

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of a suitable solvent system, such as dioxane/water or THF/water.[1]

-

Basification: Add a base, such as sodium hydroxide (1.5 - 2.0 eq) or triethylamine (TEA), and stir until the amino acid is completely dissolved.[1]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) portion-wise while maintaining vigorous stirring.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, or until completion is confirmed by thin-layer chromatography (TLC).[2]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[1]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

-

Extract the product with an organic solvent like ethyl acetate (3x).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][3]

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

-

Quantitative Data for (Boc)₂O Method:

| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) |

| L-Phenylalanine | NaOH | t-BuOH/H₂O | Overnight | >95%[4] |

| Glycine | NaOH | THF/H₂O | 0.5 | High[5] |

| Pyrrolidine | TEA | DCM | 1 | 100%[5] |

| 2-Bromo-6-(pyrrolidin-2-yl)pyridine | None | DCM | Not specified | High[5] |

Synthesis using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

Boc-ON is another effective reagent for the introduction of the Boc group.[6] It reacts rapidly with amino acids at room temperature to produce the corresponding Boc-amino acids in excellent yields.[6] The oxime byproduct is easily removed by extraction.[6]

Experimental Workflow:

Caption: Experimental workflow for N-Boc protection using Boc-ON.

Experimental Protocol:

A general procedure for preparing N-Boc-amino acids using Boc-ON is as follows:[6]

-

Dissolution: Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.[6]

-

Reagent Addition: At room temperature, add Boc-ON (1.1 equiv.) with stirring.[6]

-

Reaction: The mixture typically becomes homogeneous within 1 hour. Continue stirring for an additional 2 hours.[6]

-

Work-up:

-

Dilute the mixture with water.[6]

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[6]

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[6]

-

Combine the ethyl acetate layers, dry over sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.[6]

-

-

Purification (Optional): If the crude product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in ether and adding 1 equivalent of DCHA. The product can be further purified by recrystallization.[6]

Quantitative Data for Boc-ON Method:

| Amino Acid | Yield (%) | Melting Point (°C) |

| L-Tryptophan | 98.6% | 137-138 (dec.) |

| L-Alanine | 85% | 82-84 |

| L-Leucine | 95% | (as DCHA salt) 112-114 |

| L-Proline | 92% | 133-135 |

Synthesis using tert-Butyl Azidoformate

While historically significant, the use of tert-butyl azidoformate for Boc protection has diminished due to its thermal instability and shock sensitivity.[7] However, for completeness, the general principle involves the reaction of the azide with the amino acid.

Deprotection of N-Boc-Amino Acids

The removal of the Boc group is a critical step in peptide synthesis. It is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1]

Deprotection Mechanism:

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol for Deprotection:

-

Dissolve the N-Boc-protected amino acid in an organic solvent such as dichloromethane (DCM) or ethyl acetate.[2]

-

Add an excess of a strong acid, such as concentrated TFA (typically 25-50% in DCM) or a 4M solution of HCl in dioxane.[2]

-

Stir the reaction at room temperature for 2-12 hours.[2]

-

Remove the solvent and excess acid under vacuum to isolate the deprotected amino acid salt.[2]

Conclusion

The synthesis of N-Boc-amino acids is a fundamental and well-established process in organic and medicinal chemistry. The use of di-tert-butyl dicarbonate remains the most practical and widely adopted method due to its efficiency, safety, and the simplicity of the reaction and work-up procedures. The Boc-ON reagent offers a valuable alternative, particularly when high yields are critical. A thorough understanding of these synthetic methodologies, reaction conditions, and deprotection strategies is essential for researchers and professionals engaged in peptide synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 6. peptide.com [peptide.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Dawn of a New Light: A Technical Guide to the Discovery and History of Aminolevulinic Acid Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminolevulinic acid (ALA), a naturally occurring amino acid, has emerged as a cornerstone in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). Its ability to be preferentially metabolized into the potent photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells has revolutionized treatment and diagnostic paradigms in oncology and beyond. However, the inherent hydrophilic nature of ALA presented significant limitations in its clinical utility, paving the way for the development of a diverse array of derivatives. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies related to ALA and its derivatives, offering a comprehensive resource for researchers and drug development professionals.

The Genesis of ALA in Photomedicine: A Historical Timeline

The journey of ALA from a fundamental biological molecule to a clinical tool has been marked by key discoveries that unlocked its therapeutic potential.

-

1940s: David Shemin discovers 5-aminolevulinic acid as a precursor in the heme synthesis pathway.[1]

-

1987: ALA is first utilized in photodynamic therapy to selectively eliminate erythroleukemic cells.[2]

-

1990: Kennedy and Pottier conduct the first clinical trial of topical ALA-PDT for superficial basal cell carcinomas, a landmark moment in dermatological PDT.[2][3]

-

Late 1990s - Early 2000s: Recognizing the limitations of ALA's hydrophilicity and poor skin penetration, researchers begin to synthesize and investigate lipophilic ALA esters, such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), to enhance tissue penetration and bioavailability.[2][4]

-

2017: The FDA approves 5-ALA (Gleolan™) for use in fluorescence-guided surgery of high-grade gliomas, solidifying its role in modern neurosurgery.[5][6]

The primary motivation for developing ALA derivatives was to overcome the poor penetration of the hydrophilic ALA molecule through the stratum corneum and cell membranes.[7][8] By esterifying the carboxylic acid group of ALA, researchers successfully created more lipophilic prodrugs that could more readily traverse these lipid barriers, leading to enhanced intracellular accumulation of PpIX.[7]

Quantitative Analysis of ALA and its Derivatives

The efficacy of ALA and its derivatives is intrinsically linked to their pharmacokinetic profiles and their ability to induce PpIX synthesis. The following tables summarize key quantitative data from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Aminolevulinic Acid

| Parameter | Species | Route of Administration | Dose | T½ (Terminal Half-life) | Oral Bioavailability | Reference |

| ALA | Healthy Volunteers | Intravenous | 100 mg | ~45 min | N/A | [9][10] |

| ALA | Healthy Volunteers | Oral | 100 mg | ~45 min | ~60% | [9][10] |

| ALA | Dogs | Intravenous | 100 mg | 19.5 ± 2.5 min | N/A | [11] |

| ALA | Dogs | Oral | 100 mg | - | 41.2 ± 14.8% | [11] |

Table 2: Protoporphyrin IX (PpIX) Production Induced by ALA and its Derivatives

| Compound | Cell Line / Tissue | Concentration | Incubation Time | Relative PpIX Production | Reference |

| ALA | C6 Glioma Cells | 100 µg/mL | 5-7 h (peak) | Baseline | [12] |

| ALA-pentyl ester | C6 Glioma Cells | 10 µg/mL | 5-7 h (peak) | Higher than ALA | [12] |

| ALA | Human Skin Organ Culture | Various | - | Slower PpIX generation | [13] |

| ALA-methyl ester | Human Skin Organ Culture | Various | Long exposure | Enhanced PpIX accumulation | [13] |

| ALA-hexyl ester | Human Skin Organ Culture | Various | Long exposure | Enhanced PpIX accumulation | [13] |

Table 3: Tissue Penetration of Topically Applied ALA and Derivatives

| Compound | Model | Application Time | Penetration Depth | PpIX Fluorescence Depth | Reference |

| ALA (20% w/w gel) | Human Normal Skin and Basal Cell Carcinoma | - | Not detected at 0.5 mm in normal skin | 0.3 mm (BCC) | [4][6] |

| ALA | Mouse Tumors | - | Up to 5 mm (majority in upper 2 mm) | - | [6] |

| ALA | Patients with Skin Tumors | 6 hours | - | 0.6 mm | [6] |

| ALA | Hamster Skin Tumor Models | - | - | Up to 3 mm | [6] |

Core Experimental Protocols

This section provides detailed methodologies for key experiments central to the research and development of ALA derivatives.

Synthesis of Aminolevulinic Acid Esters

The esterification of ALA is a fundamental process for creating more lipophilic derivatives. The following is a general protocol for the synthesis of ALA alkyl esters.

Materials:

-

5-Aminolevulinic acid hydrochloride (ALA-HCl)

-

Appropriate alkyl alcohol (e.g., methanol, hexanol)

-

Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) as a catalyst

-

Anhydrous diethyl ether

-

Reaction flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Suspend ALA-HCl in the corresponding anhydrous alkyl alcohol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride or concentrated HCl to the suspension while stirring.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is often purified by recrystallization from a suitable solvent system (e.g., alcohol/ether) to yield the desired ALA ester hydrochloride.[1]

In Vitro Phototoxicity Assay

This protocol outlines a standard procedure to assess the phototoxic potential of ALA derivatives in a cancer cell line.

Materials:

-

Cancer cell line (e.g., squamous cell carcinoma cells)

-

Cell culture medium and supplements

-

ALA or ALA derivative stock solutions

-

Phosphate-buffered saline (PBS)

-

Light source with a specific wavelength (e.g., 417 nm blue light)

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis/necrosis detection kit

-

Flow cytometer

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Prepare fresh dilutions of ALA or its derivatives in cell culture medium to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mM).[14]

-

Remove the old medium from the cells and add the medium containing the ALA compounds.

-

Incubate the cells for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator, protected from light.[14]

-

After incubation, wash the cells with PBS to remove the extracellular ALA compound.

-

Add fresh culture medium to the cells.

-

Expose the cells to a light source at a specific wavelength and fluence rate (e.g., 417 nm blue light for 1000 seconds).[14] A control group should be kept in the dark.

-

After irradiation, return the cells to the incubator for a post-incubation period (e.g., 24 hours).

-

Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[14]

Quantification of PpIX Fluorescence in Tissue

Accurate measurement of PpIX fluorescence is crucial for both PDT dosimetry and assessing the efficacy of fluorescence-guided surgery.

Materials:

-

Tissue sample (biopsy or in vivo)

-

Fluorescence spectroscopy system with an appropriate excitation light source (e.g., 405 nm) and a detector.

-

Fiber optic probe for in vivo measurements.

-

For ex vivo quantification:

-

Tissue homogenizer

-

Extraction solvent (e.g., DMSO or a mixture of ethyl acetate and acetic acid)

-

Spectrofluorometer

-

Procedure for In Vivo Measurement:

-

Administer ALA or its derivative to the subject (e.g., orally for FGS or topically for dermatological applications).

-

After the appropriate incubation time, position the fiber optic probe on the tissue surface.

-

Illuminate the tissue with the excitation light.

-

Collect the emitted fluorescence spectrum.

-

Analyze the spectrum to quantify the PpIX-specific fluorescence, often by unmixing it from tissue autofluorescence.[15][16]

Procedure for Ex Vivo Measurement:

-

Excise the tissue sample after ALA administration and incubation.

-

Homogenize the tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet the tissue debris.

-

Collect the supernatant containing the extracted PpIX.

-

Measure the fluorescence of the supernatant using a spectrofluorometer at the characteristic excitation and emission wavelengths of PpIX (e.g., excitation ~405 nm, emission ~635 nm).[13]

-

Quantify the PpIX concentration by comparing the fluorescence intensity to a standard curve of known PpIX concentrations.

Clinical Protocol for Fluorescence-Guided Resection of Glioblastoma with ALA

This protocol provides a general outline for the clinical use of ALA in FGS for high-grade gliomas.

Pre-operative:

-

The patient is administered an oral dose of 5-ALA (typically 20 mg/kg body weight) 2 to 4 hours before the induction of anesthesia.[5][17]

Intra-operative:

-

The surgical resection is initially performed under standard white light using a surgical microscope.

-

To visualize the tumor, the surgeon switches the microscope to a blue light mode (excitation around 400-440 nm).[18]

-

Tumor tissue with high PpIX accumulation will fluoresce in shades of red or pink, while normal brain tissue will appear blue.[9]

-

The surgeon uses this fluorescence to guide the resection, aiming to remove all fluorescing tissue while preserving eloquent brain areas.

-

The surgical team can switch between white and blue light as needed to control bleeding and re-orient.

Signaling Pathways in ALA-Mediated Photodynamic Therapy

ALA-PDT induces cell death through a complex interplay of signaling pathways, primarily involving apoptosis, necrosis, and autophagy. The localization of PpIX within the mitochondria is a key determinant of the initial cellular response.

Apoptotic Pathway

ALA-PDT is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.

Necroptosis and Autophagy Pathways

In addition to apoptosis, ALA-PDT can also induce other forms of programmed cell death, such as necroptosis and autophagy, particularly under conditions of high oxidative stress or in apoptosis-resistant cells.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. 5-ALA fluorescence guided surgery for GBM - Congress of Neurological Surgeons (CNS) [cns.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.cureus.com [assets.cureus.com]

- 6. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. leah4sci.com [leah4sci.com]

- 8. arxiv.org [arxiv.org]

- 9. Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Ester synthesis procedure | Writing in Biology [bcrc.bio.umass.edu]

- 12. A positively charged alpha-lipoic acid analogue with increased cellular uptake and more potent immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. On the pharmacokinetics of topically applied 5-aminolevulinic acid and two of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of 5-ALA fluorescence-guided surgery versus white-light conventional microsurgery for the resection of newly diagnosed glioblastomas (RESECT study): a French multicenter randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence-Guided Surgery in Glioblastoma: 5-ALA, SF or Both? Differences between Fluorescent Dyes in 99 Consecutive Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and an established synthetic protocol for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, a key intermediate in various chemical syntheses. This compound, also known as N-Boc-5-aminolevulinic acid, is frequently utilized as a building block in the development of photosensitizers for photodynamic therapy and in the synthesis of complex peptides and other bioactive molecules.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~ 5.5 | br s | - | NH |

| ¹H | ~ 4.2 | s | - | H-5 (CH₂) |

| ¹H | ~ 2.8 | t | ~ 6.5 | H-3 (CH₂) |

| ¹H | ~ 2.5 | t | ~ 6.5 | H-2 (CH₂) |

| ¹H | 1.45 | s | - | C(CH₃)₃ |

| ¹³C | ~ 206 | - | - | C-4 (C=O, ketone) |

| ¹³C | ~ 178 | - | - | C-1 (C=O, acid) |

| ¹³C | ~ 156 | - | - | C=O (Boc) |

| ¹³C | ~ 80 | - | - | C(CH₃)₃ |

| ¹³C | ~ 55 | - | - | C-5 (CH₂) |

| ¹³C | ~ 35 | - | - | C-3 (CH₂) |

| ¹³C | ~ 28.5 | - | - | C(CH₃)₃ |

| ¹³C | ~ 28 | - | - | C-2 (CH₂) |

Note: Expected values are based on typical chemical shifts for the respective functional groups and comparison with structurally similar molecules. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks / Values | Functional Group Assignment |

| IR (cm⁻¹) | ~ 3350 (br) | N-H stretch |

| ~ 2980, 2930 | C-H stretch (alkyl) | |

| ~ 1740 | C=O stretch (ketone) | |

| ~ 1715 | C=O stretch (carboxylic acid) | |

| ~ 1690 | C=O stretch (urethane) | |

| ~ 1520 | N-H bend | |

| Mass Spectrometry | Molecular Formula: C₁₀H₁₇NO₅ | - |

| Molecular Weight: 231.25 g/mol | - | |

| Expected m/z (ESI-) | [M-H]⁻: 230.10 |

Experimental Protocols

The following section details a common and effective method for the synthesis of this compound, followed by a general protocol for acquiring the necessary spectroscopic data.

Synthesis of this compound

This procedure involves the protection of the amino group of 5-aminolevulinic acid hydrochloride using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

5-aminolevulinic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

To this solution, add three equivalents of sodium bicarbonate (NaHCO₃) and stir until dissolved.

-

Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.

Spectroscopic Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

-

¹H NMR: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Analyze in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic pathway and the general experimental workflow for the characterization of this compound.

Caption: Synthetic pathway for the Boc-protection of 5-aminolevulinic acid.

Caption: General experimental workflow from synthesis to spectroscopic characterization.

A Comprehensive Technical Guide to the Safe Handling of Boc-Protected Compounds

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. Its widespread use is attributed to its stability under a range of conditions and its facile, acid-labile removal. However, the reagents used for the introduction and cleavage of the Boc group, as well as the Boc-protected compounds themselves, possess inherent hazards that necessitate careful handling and a thorough understanding of safety protocols. This in-depth guide provides critical safety information, detailed experimental procedures, and logical workflows to ensure the safe and effective use of Boc-protected compounds in a research and development setting.

Safety and Hazard Information

The safe handling of Boc-protected compounds and their related reagents is paramount. This section summarizes the key hazards associated with the most common substances encountered in Boc protection and deprotection chemistry.

Di-tert-butyl dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the Boc group. It is a flammable solid or liquid with a low melting point and is highly toxic by inhalation.[1][2][3]

Table 1: Physical and Chemical Properties of Di-tert-butyl dicarbonate

| Property | Value |

| Appearance | Colorless liquid or low melting point solid[3] |

| Molecular Formula | C₁₀H₁₈O₅[1] |

| Molecular Weight | 218.25 g/mol [4] |

| Melting Point | 23 °C (73 °F)[4] |

| Boiling Point | 56 - 57 °C (133 - 135 °F) at 0.5 mmHg[4] |

| Flash Point | 37 °C (99 °F) - closed cup[1] |

| Density | 0.95 g/mL at 25 °C[4] |

| Solubility | Insoluble in water; soluble in many organic solvents[2][3] |

Table 2: Hazard Information for Di-tert-butyl dicarbonate

| Hazard | Description |

| Acute Toxicity (Inhalation) | Highly toxic if inhaled.[1] LC50 (rat, 4 hours): 100 mg/m³[5] |

| Flammability | Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Eye Damage/Irritation | Causes serious eye damage.[1] |

| Sensitization | May cause an allergic skin reaction.[1] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |

Handling and Storage:

-

Always handle Boc anhydride in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[1][4]

-

It is moisture-sensitive and should be stored under an inert atmosphere.[1][3]

Deprotection Reagents

The removal of the Boc group is typically achieved using strong acids. These reagents are corrosive and require stringent safety precautions.

Table 3: Hazards of Common Boc Deprotection Reagents

| Reagent | Key Hazards |

| Trifluoroacetic Acid (TFA) | Causes severe skin burns and eye damage.[6] Toxic if inhaled.[7] Corrosive to the respiratory tract.[6] LD50 (oral, rat): 200 mg/kg. |

| Hydrogen Chloride (HCl) in Dioxane | Corrosive.[8] Dioxane is a suspected carcinogen.[9] Causes severe skin burns and eye damage.[8] |

| Methanesulfonic Acid (MSA) | Causes severe skin burns and eye damage.[10] Corrosive.[10] LD50 (oral, rat): 648.7 mg/kg.[11] |

| Zinc Bromide (ZnBr₂) | Causes severe skin and eye burns.[12][13] Harmful if swallowed.[14] May cause an allergic skin reaction.[14] Can cause respiratory tract irritation.[12] |

Handling and Storage of Deprotection Reagents:

-

Always handle strong acids in a chemical fume hood.[6]

-

Wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][10]

-

Ensure an eyewash station and safety shower are readily accessible.[10]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[6][10]

Boc-Protected Amino Acids

While generally less hazardous than the reagents used to synthesize and deprotect them, Boc-protected amino acids still require careful handling. Many are fine powders that can be irritating upon inhalation.[1][15]

Table 4: Hazard Information for Representative Boc-Protected Amino Acids

| Compound | CAS Number | Key Hazards |

| Boc-Phe-OH | 13734-34-4 | May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.[15] Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[15] |

| Boc-Leu-OH | 13139-15-6 | Not classified as a hazardous substance.[16] |

| Boc-Ser(Bzl)-OH | 23680-31-1 | Not classified as a hazardous substance or mixture. |

| Nα-Boc-4-amino-L-phenylalanine | 55533-24-9 | May be harmful if inhaled and may cause respiratory tract irritation.[1] |

Handling and Storage of Boc-Protected Amino Acids:

-

Avoid breathing dust.[1]

-

Handle with gloves and safety glasses.[15]

-

Store in a tightly closed container in a cool, dry place.[1]

Experimental Protocols

Detailed and validated experimental procedures are essential for the successful and safe implementation of Boc protection and deprotection reactions.

Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1–1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, but recommended, 1.1–1.5 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Deionized water

-

1 M HCl (for work-up)

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M. If using a base, add triethylamine (1.1 equiv).

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

-

Aqueous Work-up:

-

Upon completion, dilute the reaction mixture with the same solvent used for the reaction.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[17]

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. Further purification by column chromatography may be necessary if impurities are present.

Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of a Boc group using TFA in DCM.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel

Procedure:

-

Reaction Setup: Dissolve the N-Boc protected amine (1.0 equiv) in DCM.

-

TFA Addition: Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[18]

-

Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

-

Work-up:

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Boc Deprotection using HCl in Dioxane

This protocol provides an alternative method for Boc deprotection using HCl in dioxane.

Materials:

-

N-Boc protected amine

-

4M HCl in 1,4-Dioxane

-

Anhydrous 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the N-Boc protected amine (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.[19]

-

HCl Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[19]

-